molecular formula C12H14Cl2FN3 B8216852 3-(3-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride

3-(3-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride

Cat. No.: B8216852
M. Wt: 290.16 g/mol
InChI Key: ISAYKHLPUYTLJW-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride is a heterocyclic compound featuring a fluorophenyl group attached to an imidazo[1,5-a]pyrazine core

Properties

IUPAC Name

3-(3-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3.2ClH/c13-10-3-1-2-9(6-10)12-15-8-11-7-14-4-5-16(11)12;;/h1-3,6,8,14H,4-5,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAYKHLPUYTLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CN=C2C3=CC(=CC=C3)F)CN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2FN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride typically involves the following steps:

    Formation of the Imidazo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyrazine and an aldehyde or ketone, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the imidazo[1,5-a]pyrazine core.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms of the imidazo[1,5-a]pyrazine ring.

    Reduction: Reduction reactions can target the imidazo[1,5-a]pyrazine ring or the fluorophenyl group, depending on the reagents used.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, while the imidazo[1,5-a]pyrazine core can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidized derivatives of the imidazo[1,5-a]pyrazine ring.

    Reduction: Reduced forms of the imidazo[1,5-a]pyrazine ring or the fluorophenyl group.

    Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

3-(3-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the imidazo[1,5-a]pyrazine core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride
  • 3-(3-chlorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride
  • 3-(3-bromophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride

Uniqueness

The unique feature of 3-(3-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride is the presence of the fluorine atom in the para position of the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, enhancing its reactivity and binding affinity compared to its chloro- and bromo-substituted analogs.

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